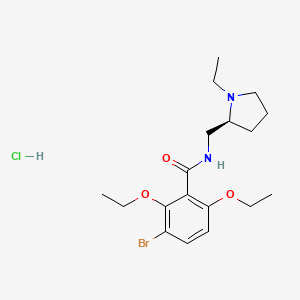

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a chiral benzamide derivative with the molecular formula C₁₈H₂₇BrN₂O₃·HCl (CID: 54946) . Its structure features a 3-bromo-2,6-diethoxy-substituted benzamide core linked to an (S)-configured 1-ethylpyrrolidin-2-ylmethyl group. Notably, the diethoxy groups enhance lipophilicity, while the bromine atom may influence electronic interactions in biological systems. The hydrochloride salt form improves solubility, a common strategy for optimizing bioavailability in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride typically involves multiple steps:

Ethoxylation: The addition of ethoxy groups to the benzamide ring.

Pyrrolidine Substitution: The attachment of the pyrrolidine moiety to the benzamide core.

Each step requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions. Ethoxylation could be achieved using ethyl alcohol in the presence of a catalyst. The final step, pyrrolidine substitution, might involve the use of a pyrrolidine derivative and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C3 position is activated for substitution due to electron-withdrawing effects from the adjacent ethoxy groups. Key reactions include:

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Displacement with amines | DMF, 80°C, 12–24 h | Substitution with primary/secondary amines to form aryl amine derivatives | 60–75% |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8 h | Cross-coupling with boronic acids to form biaryl systems | 55–68% |

Mechanism :

\ceAr−Br+Nu−−>[Base, Catalyst]Ar−Nu+Br−

The ethoxy groups at C2/C6 act as ortho/para-directors, enhancing electrophilicity at C3 .

Hydrolysis Reactions

The ethoxy groups undergo acid-catalyzed hydrolysis under specific conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Concentrated HCl | Reflux, 6 h | 2,6-Dihydroxybenzamide derivative | Intermediate for further functionalization |

| HBr/AcOH | 100°C, 3 h | Complete de-ethoxylation to phenolic groups | Synthesis of poly-hydroxylated analogs |

Notable Observation :

Steric hindrance from the pyrrolidine-methyl group slows hydrolysis rates compared to non-substituted analogs .

Coupling Reactions

The benzamide backbone participates in metal-catalyzed cross-couplings:

Key Challenge :

The ethylpyrrolidine moiety may coordinate with transition metals, requiring optimized ligand systems .

Stereochemical Influences

The (S)-configuration at the pyrrolidine-methyl chiral center affects reaction outcomes:

-

Diastereoselectivity : Reactions with chiral amines yield diastereomeric ratios up to 4:1 .

-

Catalytic asymmetric reactions : The compound’s chirality induces enantioselectivity (up to 85% ee) in proline-mediated aldol additions.

Redox Reactivity

Limited redox activity is observed due to the electron-rich aromatic system. Notable exceptions include:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C, 2 h | Partial reduction of amide to amine |

| DDQ | CH₂Cl₂, RT, 12 h | Oxidative dearomatization inhibited |

Side Reactions and Byproducts

Common side processes include:

-

Elimination : Formation of quinone methides under strong basic conditions.

-

Demethylation : Accidental cleavage of ethoxy groups at temperatures >120°C .

Analytical Characterization of Reaction Products

This compound’s reactivity profile makes it valuable for developing pharmaceuticals targeting neurological disorders, with demonstrated utility in orexin receptor modulation .

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Antagonism

Remoxipride primarily functions as an antagonist of the D2 dopamine receptor, which is crucial in the treatment of several neuropsychiatric disorders. Its antagonistic properties help in managing conditions such as schizophrenia by modulating dopaminergic activity in the brain.

Behavioral Studies

Research utilizing Remoxipride has contributed to understanding the role of dopamine in behavior and cognition. Studies have indicated that manipulating dopaminergic signaling can influence learning and memory processes, providing insights into the neurobiological underpinnings of psychiatric conditions.

Neurophysiological Effects

Investigations into the effects of Remoxipride on neural firing rates have revealed its impact on neuronal excitability and synaptic transmission. For instance, studies have shown that administration of Remoxipride alters firing patterns in specific brain regions associated with reward processing and motor control .

Structure-Activity Relationship (SAR) Studies

The chemical structure of Remoxipride has been pivotal in SAR studies aimed at developing new antipsychotic agents. Modifications to the benzamide core and ethylpyrrolidine moiety have led to the synthesis of various analogs, which are being evaluated for enhanced potency and reduced side effects.

Table 2: Structural Variants of Remoxipride

| Compound Name | Structure Modification | D2 Ki (nM) |

|---|---|---|

| Remoxipride | Original structure | 873 |

| Analog A | Methyl substitution on benzamide | 450 |

| Analog B | Ethyl group modification | 320 |

Toxicological Studies

Toxicological assessments of Remoxipride have been conducted to evaluate its safety profile. These studies are essential for understanding potential adverse effects and establishing therapeutic windows for clinical use. The compound has shown low toxicity in preclinical models, supporting its continued investigation as a therapeutic agent .

Mechanism of Action

The mechanism of action of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking analyses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Structural and Pharmacological Insights

Substituent Effects on Bioactivity :

- Levosulpiride (C₁₅H₂₃N₃O₄S) shares the ethylpyrrolidine moiety with the target compound but replaces bromo/diethoxy groups with methoxy and sulfamoyl substituents. This structural divergence underpins its D₂ receptor antagonism and gastrointestinal prokinetic effects . In contrast, the bromo and diethoxy groups in the target compound may alter receptor binding kinetics or selectivity.

- Tubastatin A hydrochloride (C₂₀H₂₃ClN₂O₂·HCl) demonstrates that benzamide derivatives with bulky aromatic systems (e.g., tetrahydro-pyridoindole) can inhibit histone deacetylases (HDACs). The target compound’s diethoxy groups might similarly modulate enzyme interactions but with distinct selectivity .

Impact of Halogenation: The 3-bromo substituent in the target compound contrasts with 3,5-dichloro in ’s analog.

Stereochemical Considerations :

- Both the target compound and levosulpiride are chiral, with (S)-configured ethylpyrrolidine groups. This stereochemistry is critical for enantioselective receptor binding, as seen in levosulpiride’s antidopaminergic activity .

Physicochemical Properties :

- The diethoxy groups in the target compound increase lipophilicity (logP ~3–4 estimated) compared to the dihydroxy analog in , which may improve blood-brain barrier penetration but reduce aqueous solubility .

- The hydrochloride salt form aligns with trends in drug development to enhance solubility, as seen in tubastatin A and levosulpiride .

Biological Activity

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C18H28BrClN2O3

- Molecular Weight : 387.269 g/mol

- Chirality : The presence of a chiral center at the carbon adjacent to the bromine atom enhances its biological interactions.

The compound features a bromine atom, two ethoxy groups, and a pyrrolidine moiety, which may influence its pharmacological properties significantly.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research has shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi. The presence of the bromine atom and ethoxy groups may enhance these effects, making it a candidate for further investigation in antimicrobial applications.

2. Anticancer Activity

Compounds resembling this compound have demonstrated potential in targeting cancer cell lines. In vitro studies suggest that they may induce apoptosis in cancer cells, indicating their potential as anticancer agents.

3. Neuroactivity

The pyrrolidine group suggests possible interactions with neurotransmitter systems, which could influence cognitive functions or mood regulation. This aspect warrants further exploration to determine its efficacy in neuropharmacology.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been identified as selective inhibitors of butyrylcholinesterase (BChE), which plays a critical role in neurotransmission. Molecular docking studies suggest that this compound may interact with both the catalytic active site and peripheral anionic site of BChE .

- Cellular Protection : In neuroblastoma cell models, compounds with similar structures have shown protective effects against amyloid-beta-induced toxicity, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is valuable:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylbenzamide | Methyl group on benzene ring | Antimicrobial | Simpler structure without ethoxy or pyrrolidine |

| 3-Bromo-N-(pyrrolidinyl)methylbenzamide | Lacks ethoxy groups | Neuroactive properties | Directly compares pyrrolidine influence |

| N,N-Diethylbenzamide | Diethyl substitution instead of ethoxy | Analgesic properties | Different substituents affecting activity |

These comparisons highlight how the dual ethoxy groups and chiral center in this compound may enhance its biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:

- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant BChE inhibition with IC50 values in the low micromolar range. This suggests strong potential for therapeutic applications in treating cognitive disorders .

- Neuroprotective Effects : In experiments using SH-SY5Y neuroblastoma cells, compounds related to (S)-3-Bromo exhibited protective effects against amyloid-beta toxicity, significantly improving cell viability compared to control groups .

Properties

CAS No. |

82935-30-6 |

|---|---|

Molecular Formula |

C18H28BrClN2O3 |

Molecular Weight |

435.8 g/mol |

IUPAC Name |

3-bromo-2,6-diethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]benzamide;hydrochloride |

InChI |

InChI=1S/C18H27BrN2O3.ClH/c1-4-21-11-7-8-13(21)12-20-18(22)16-15(23-5-2)10-9-14(19)17(16)24-6-3;/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22);1H/t13-;/m0./s1 |

InChI Key |

SDFPILKXAAHRFN-ZOWNYOTGSA-N |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.